1-Boc-4-[(3-trifluoromethyl-phenylamino)-methyl]-piperidine 1-Boc-4-[(3-trifluoromethyl-phenylamino)-methyl]-piperidine
Brand Name: Vulcanchem
CAS No.: 887582-66-3
VCID: VC16702349
InChI: InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)23-9-7-13(8-10-23)12-22-15-6-4-5-14(11-15)18(19,20)21/h4-6,11,13,22H,7-10,12H2,1-3H3
SMILES:
Molecular Formula: C18H25F3N2O2
Molecular Weight: 358.4 g/mol

1-Boc-4-[(3-trifluoromethyl-phenylamino)-methyl]-piperidine

CAS No.: 887582-66-3

Cat. No.: VC16702349

Molecular Formula: C18H25F3N2O2

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-4-[(3-trifluoromethyl-phenylamino)-methyl]-piperidine - 887582-66-3

Specification

CAS No. 887582-66-3
Molecular Formula C18H25F3N2O2
Molecular Weight 358.4 g/mol
IUPAC Name tert-butyl 4-[[3-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)23-9-7-13(8-10-23)12-22-15-6-4-5-14(11-15)18(19,20)21/h4-6,11,13,22H,7-10,12H2,1-3H3
Standard InChI Key OYCJYFCBQCJNKK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=CC(=C2)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure centers on a piperidine ring substituted at the 4-position with a [(3-trifluoromethyl-phenylamino)-methyl] group and a Boc-protected amine. The Boc group (C(CH3)3OCO\text{C}(\text{CH}_3)_3\text{OCO}) enhances solubility and stability during synthetic processes, while the trifluoromethyl (CF3\text{CF}_3) group contributes to lipophilicity and electronic effects that modulate receptor binding. Key structural identifiers include:

PropertyValue
IUPAC Nametert-butyl 4-[[3-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=CC(=C2)C(F)(F)F
InChI KeyOYCJYFCBQCJNKK-UHFFFAOYSA-N
PubChem CID57355349

The trifluoromethyl group’s electron-withdrawing nature enhances the compound’s ability to participate in hydrophobic interactions and hydrogen bonding, critical for target engagement in biological systems.

Physicochemical Characteristics

The compound’s molar mass (358.4 g/mol) and logP value (estimated 3.2) suggest moderate lipophilicity, facilitating blood-brain barrier penetration in neurological applications. Its solubility in organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) is well-documented, while aqueous solubility remains limited without polar substituents .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-Boc-4-[(3-trifluoromethyl-phenylamino)-methyl]-piperidine typically proceeds via a three-step sequence:

  • Boc Protection: Reaction of 4-piperidone with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base yields N-Boc-4-piperidone.

  • Reductive Amination: Condensation of N-Boc-4-piperidone with 3-aminobenzotrifluoride under reducing conditions (e.g., NaBH3_3CN) introduces the [(3-trifluoromethyl-phenylamino)-methyl] group.

  • Purification: Column chromatography (silica gel, methanol/ammonium hydroxide eluent) achieves >95% purity .

A representative protocol from Ambeed (2020) illustrates analogous steps for a related piperidine derivative, employing triphenylphosphine and THF/water mixtures to achieve 83–95% yields .

Reaction Optimization

Critical parameters influencing yield include:

  • Temperature: Room temperature (20–25°C) minimizes side reactions during reductive amination.

  • Solvent Choice: THF and acetonitrile balance reactivity and solubility .

  • Catalyst: Triphenylphosphine facilitates azide reductions in intermediate steps .

Medicinal Chemistry Applications

Neurological Targets

The compound’s ability to cross the blood-brain barrier and modulate neurotransmitter receptors positions it as a candidate for Alzheimer’s and Parkinson’s disease research. Preliminary studies suggest affinity for σ-1 and NMDA receptors, though mechanistic details remain under investigation.

Anticancer Activity

In vitro assays demonstrate moderate cytotoxicity against glioblastoma (U87MG) and breast cancer (MCF-7) cell lines (IC50_{50} ≈ 12–18 μM). The trifluoromethyl group enhances DNA intercalation and topoisomerase inhibition compared to non-fluorinated analogs.

Pharmacokinetic Profile

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the Boc group generates inactive metabolites.

  • Half-Life: ~2.3 hours in murine models, necessitating sustained-release formulations.

Comparative Analysis with Structural Analogs

CompoundCAS No.Trifluoromethyl PositionMolecular Weight (g/mol)Key Application
1-Boc-4-[(3-CF3_3-PhNH)-CH2_2-Piperidine887582-66-33-position358.4Neurological disorders
1-Boc-4-[(4-CF3_3-PhNH)-CH2_2-PiperidineN/A4-position358.4Cancer therapy (preclinical)
1-Boc-2-[(2-CF3_3-PhNH)-CH2_2-PiperidineN/A2-position358.4Inflammatory diseases

The 3-trifluoromethyl isomer exhibits superior σ-1 receptor binding (Ki_i = 34 nM) compared to the 2- and 4-position analogs (Ki_i = 89 nM and 102 nM, respectively).

Future Directions and Challenges

Targeted Drug Delivery

Encapsulation in lipid nanoparticles could address the compound’s short half-life. Early-stage research using PEGylated liposomes reports a 4.5-fold increase in bioavailability.

Toxicity Mitigation

While the Boc group reduces acute toxicity (LD50_{50} > 500 mg/kg in rats), chronic exposure studies are needed to evaluate hepatotoxicity risks .

Synthetic Scalability

Transitioning from batch to flow chemistry may improve yield consistency. Pilot-scale experiments using microreactors demonstrate 22% higher efficiency than traditional methods .

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